![molecular formula C13H25NO B14512613 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one CAS No. 63159-63-7](/img/structure/B14512613.png)
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C13H25NO. It is a derivative of cyclohexanone and contains a dimethylamino group, a methyl group, and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The process can be summarized as follows:
- The reaction mixture is heated to promote the formation of the desired product.
- The product is then purified using techniques such as distillation or recrystallization.
Cyclohexanone: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
Dimethylaminoisopropanol: Contains a dimethylamino group and an alcohol functional group.
Menthol: A cyclic compound with a hydroxyl group and similar molecular weight.
Uniqueness
2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63159-63-7 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H25NO/c1-9(2)11-7-6-10(3)12(13(11)15)8-14(4)5/h9-12H,6-8H2,1-5H3 |
Clave InChI |
YXVPQKJJGUGHCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1CN(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


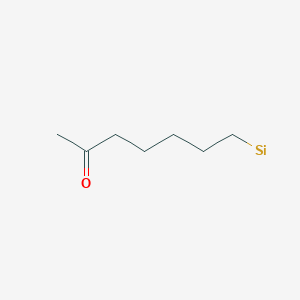

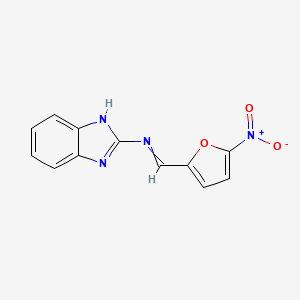
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
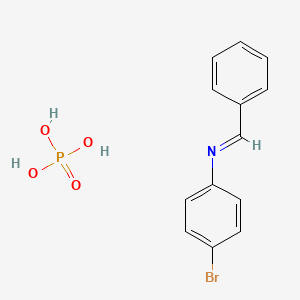

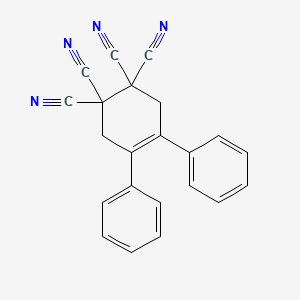
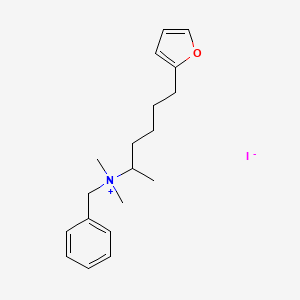
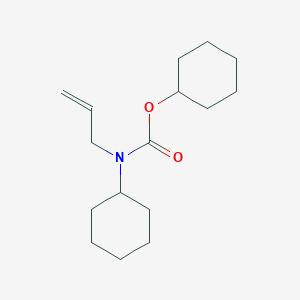
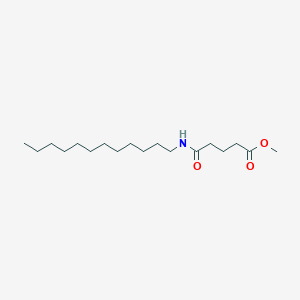


![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
